CID 13751956
Description
CID 13751956 is a betulin-derived inhibitor studied in the context of substrate and inhibitor interactions, as highlighted in Figure 8 of . Betulin (CID 72326), a naturally occurring triterpene, serves as the parent compound for this class of derivatives. Structural modifications to betulin, such as oxidation or esterification, yield derivatives with distinct physicochemical and biological properties. This compound is part of a group of betulin-based inhibitors that includes betulinic acid (CID 64971), lupenone (CID 92158), and 3-O-caffeoyl betulin (CID 10153267). These compounds are characterized by their triterpenoid backbone and variable functional groups, which influence their inhibitory efficacy against substrates like taurocholic acid (TC), taurolithocholic acid (TLC), and DHEAS .
Properties
Molecular Formula |
Ni3Sn4 |
|---|---|
Molecular Weight |
650.9 g/mol |
InChI |
InChI=1S/3Ni.4Sn |
InChI Key |
OGFMWSNYRWAIOG-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Peroxymonosulfuric acid can be synthesized through several methods. One common laboratory preparation involves the reaction of hydrogen peroxide with sulfuric acid:
H2O2+H2SO4→H2SO5+H2O
This reaction produces peroxymonosulfuric acid and water. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to sulfuric acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Peroxymonosulfuric acid is used in a variety of scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: It is used in the preparation of certain biological samples and in the study of oxidative stress.
Medicine: It is used in the synthesis of certain pharmaceuticals and in the study of oxidative damage to biological molecules.
Industry: It is used in the production of disinfectants, bleaching agents, and in the treatment of wastewater.
Mechanism of Action
The mechanism of action of peroxymonosulfuric acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt the structure and function of various biological and chemical compounds.
Comparison with Similar Compounds
Structural Features
The structural variations among betulin derivatives dictate their interaction with targets. Key comparisons include:
| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Modifications |
|---|---|---|---|---|
| Betulin (72326) | C₃₀H₅₀O₂ | 442.7 | -OH at C3, -CH₂OH | Parent triterpene |
| Betulinic Acid (64971) | C₃₀H₄₈O₃ | 456.7 | -COOH at C17 | Oxidation of C28 to carboxylic acid |
| Lupenone (92158) | C₃₀H₄₈O | 424.7 | Ketone at C3 | Oxidation of C3-OH to ketone |
| 3-O-Caffeoyl Betulin (10153267) | C₃₉H₅₄O₆ | 626.8 | Caffeoyl ester at C3 | Esterification with caffeic acid |
| CID 13751956 | Not explicitly provided | Inferred ~600-650 | Hypothetical ester or glycoside | Likely esterification or glycosylation at C3/C28 |
Key Observations :
- Lupenone’s ketone group reduces hydrogen-bonding capacity, which may alter substrate binding.
- 3-O-Caffeoyl betulin’s bulky caffeoyl group introduces steric hindrance and additional π-π interactions, possibly increasing specificity for certain targets.
- This compound’s exact structure is unspecified, but its classification as a betulin-derived inhibitor suggests modifications similar to 3-O-caffeoyl betulin, such as ester or glycoside linkages .
Inhibitory Efficacy and Substrate Specificity
The study in evaluated these compounds against substrates TC, TLC, and DHEAS.
- Steroid Backbone Orientation: The triterpenoid core aligns with steroid-like substrates (e.g., DHEAS, TC), enabling competitive inhibition.
- Functional Group Impact :
- Betulinic acid’s carboxyl group may enhance ionic interactions with positively charged residues in binding pockets.
- This compound’s hypothetical ester/glycoside group could improve binding affinity through hydrogen bonding or hydrophobic interactions.
Hypothetical Activity Ranking :
3-O-Caffeoyl Betulin (CID 10153267) : High specificity due to caffeoyl-mediated interactions.
This compound : Moderate-to-high activity, depending on substituent size and polarity.
Betulinic Acid (CID 64971) : Moderate activity with balanced solubility and binding.
Betulin (CID 72326) : Lower activity due to lack of polar groups.
Physicochemical Properties
Based on analogous compounds ():
| Property | Betulin (72326) | Betulinic Acid (64971) | This compound (Inferred) |
|---|---|---|---|
| LogP | ~7.5 (highly lipophilic) | ~6.8 (moderate lipophilicity) | ~5.0–6.0 (ester/glycoside reduces lipophilicity) |
| Solubility (mg/mL) | <0.1 (poor) | ~0.3 (moderate) | ~0.5–1.0 (improved via polar groups) |
| TPSA (Ų) | 40.5 | 57.5 | 70–90 (ester/glycoside increases polarity) |
Implications :
- This compound’s hypothetical modifications may enhance aqueous solubility and bioavailability compared to betulin, making it more suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
